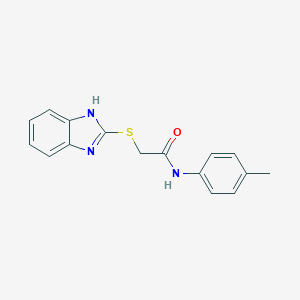

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

Vue d'ensemble

Description

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound includes an acetamide group, a benzimidazole ring, and a 4-methylphenyl group, making it a unique molecule with significant research interest.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- typically involves the reaction of 2-mercaptobenzimidazole with an appropriate acetamide derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 2-mercaptobenzimidazole and N-(4-methylphenyl)acetamide.

Reagents: Sodium hydroxide or potassium carbonate.

Conditions: Heating the reaction mixture to a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Biological Activities

Acetamide derivatives, particularly those containing a benzimidazole moiety, have been extensively studied for their biological activities. Below are some notable findings:

- Antimicrobial Activity : Compounds similar to Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- have demonstrated significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have shown that derivatives exhibit activity against Aspergillus niger and Fusarium oxysporum, indicating their potential as antifungal agents .

- Anticancer Properties : Benzimidazole derivatives are known for their anticancer effects. Research indicates that such compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms .

| Compound Name | Activity Type | Target Organism | Efficacy Level |

|---|---|---|---|

| Compound A | Antifungal | Aspergillus niger | Moderate |

| Compound B | Antifungal | Fusarium oxysporum | High |

| Compound C | Anticancer | Various cancer cell lines | Significant |

Case Study 1: Antimicrobial Efficacy

A study conducted by Cong Nguyen Tien et al. synthesized several derivatives of benzimidazole and evaluated their antimicrobial efficacy. The results indicated that specific derivatives exhibited strong activity against Aspergillus niger, highlighting the potential of these compounds in agricultural applications as fungicides .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer properties of benzimidazole-based compounds. The study revealed that certain derivatives could effectively inhibit the proliferation of cancer cells through apoptosis induction pathways, suggesting their utility in cancer therapy .

Mécanisme D'action

The mechanism of action of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

2-(Methylthio)benzimidazole: Used as a reference material in various chemical studies.

5-Methoxy-1H-benzo[d]imidazol-2(3H)-one: Another benzimidazole derivative with distinct properties.

Uniqueness

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity

Activité Biologique

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-, also known by its CAS number 30065-35-1, is a compound belonging to the class of benzimidazole derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, anticancer, and antiviral research. The structure of this compound features an acetamide group linked to a benzimidazole ring and a 4-methylphenyl moiety, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that compounds with similar structures demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzimidazole showed inhibition zones ranging from 8 to 14 mm against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of Acetamide derivatives has also been investigated. A study focusing on benzimidazole-containing acetamide derivatives reported their ability to attenuate oxidative stress-induced neuroinflammation, which is a hallmark of neurodegenerative disorders. This suggests that these compounds may protect neuronal cells from degeneration by modulating inflammatory pathways . Additionally, other research has shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

The mechanism by which Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- exerts its biological effects is believed to involve interaction with specific molecular targets. The benzimidazole ring can bind to DNA and enzymes, leading to the inhibition of critical cellular processes such as replication and transcription. This compound may also inhibit viral replication enzymes, positioning it as a potential antiviral agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-, it is instructive to compare it with other benzimidazole derivatives:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Antitumor | Effective against various cancer cell lines |

| 5-Methoxy-1H-benzo[d]imidazol-2(3H)-one | Antimicrobial | Significant activity against bacterial strains |

| Acetamide Derivative (similar structure) | Neuroprotective | Attenuates neuroinflammation and oxidative stress |

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- stands out due to its combination of functional groups that confer specific biological activities not seen in other derivatives .

Study on Antimicrobial Activity

In one case study, researchers synthesized several benzimidazole derivatives and tested their antimicrobial properties. The results indicated that Acetamide derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The assessment involved measuring the inhibition zones around antibiotic discs on agar plates, demonstrating significant efficacy against common bacterial strains .

Neuroprotective Effects Study

Another research effort focused on the neuroprotective effects of benzimidazole-containing acetamides in a rat model subjected to ethanol-induced neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal tissues, highlighting their potential for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBTVKWLSOQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184132 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30065-35-1 | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.